Copper(II)-iminodiacetate
Overview
Description
Copper(II) compounds are usually blue or green in color . Copper(II) ions in aqueous solution exist as [Cu(H2O)6]2+ and give a deep blue coloration in the presence of ammonia ligands . Copper is a chemical element with the symbol Cu (from Latin: cuprum) and atomic number 29. It is a soft, malleable, and ductile metal with very high thermal and electrical conductivity .
Synthesis Analysis
The synthesis of Copper(II) complexes often involves the reaction of Copper(II) salts with various ligands . For example, mononuclear Copper(II) complexes can be synthesized by reacting different 2,6-disubstituted pyridines with elemental Copper in a CCl4/DMSO solvent system .
Molecular Structure Analysis
The molecular structure of Copper(II) complexes can vary depending on the ligands involved. For instance, some complexes have a six-coordinate unit where two ligands are linked to Copper(II) by oxygen and nitrogen donors . Others have a slightly distorted trigonal bipyramidal arrangement, where the coordination environment around the copper ion is five-coordinate .
Chemical Reactions Analysis
Copper(II) ions can undergo various chemical reactions. For example, Copper(II) ions can react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 . The precipitate can dissolve in excess ammonia to form a dark blue complex ion .
Physical And Chemical Properties Analysis
Copper(II) compounds generally have high thermal and electrical conductivity . They are usually blue or green in color and can form various types of complexes depending on the ligands involved .
Scientific Research Applications
Catalysis in Cross-Coupling Reactions : A study by Wu and Wang (2010) demonstrated that iminodiacetic acid resin-chelated copper(II) complex is effective in cross-coupling reactions between azaheterocycles and aryl or heteroaryl halides, providing N-arylated products in good to excellent yields. This copper catalyst is air stable and can be readily recovered and reused with minimal loss of activity (Wu & Wang, 2010).
Chelation Properties : Stella and Valentini (1983) investigated the chelating properties of the iminodiacetate ion towards copper(II) and cadmium(II). Their study provided insights into the use of iminodiacetate for lowering copper interference in cadmium monitoring, highlighting its potential in analytical chemistry (Stella & Valentini, 1983).
Coordination Chemistry and Complex Formation : Häggman, Cassel, and Persson (2021) focused on the solution and coordination chemistry of copper(II)–alkyl-N-iminodiacetate systems. They observed that copper(II) forms two stable complexes with alkyl-N-iminodiacetates, revealing important aspects of complex formation behavior in various pH conditions (Häggman, Cassel, & Persson, 2021).
Photodegradation Studies : Mailhot, Andrianirinaharivelo, and Bolte (1995) studied the photodegradation of copper(II) iminodiacetate, revealing insights into the redox processes and catalytic aspects under different pH conditions (Mailhot, Andrianirinaharivelo, & Bolte, 1995).
Mixed Ligand Complex Formation : Sharma and Tandon (1969) described potentiometric studies for mixed ligand complex formation of copper(II) with iminodiacetic acid and various hydroxy acids. This research contributes to the understanding of complex formation dynamics in copper(II)-iminodiacetic acid systems (Sharma & Tandon, 1969).
Preconcentration and Determination of Metals : Gennaro, Mentasti, Sarzanini, and Baiocchi (1985) investigated the effects of various organic acids, including iminodiacetic acid, on preconcentration and determination of lead(II) and copper(II). Their findings demonstrate the utility of iminodiacetic acid in analytical methods for metal speciation (Gennaro et al., 1985).
Sorption in Alcoholic Solutions : Alberti, Guiso, and Biesuz (2009) considered the sorption of copper(II) on iminodiacetic based chelating material in alcoholic solutions. This study contributes to the understanding of metal sorption dynamics in different solvent environments (Alberti, Guiso, & Biesuz, 2009).
Crystal Structure and Properties : Bugella-Altamirano et al. (2000) focused on the synthesis, crystal structure, and properties of copper(II) complexes with iminodiacetic acid, providing valuable insights into the structural aspects of these complexes (Bugella-Altamirano et al., 2000).
DNA-Binding Properties : Selvakumar et al. (2006) explored the structures, spectra, and DNA-binding properties of mixed ligand copper(II) complexes of iminodiacetic acid. Their research highlights the novel role of co-ligands on DNA conformation and hydrolytic and oxidative double strand DNA cleavage (Selvakumar et al., 2006).
Mechanism of Action
While specific information on the mechanism of action of Copper(II)-iminodiacetate is not available, Copper(II) complexes have been studied for their potential therapeutic effects. For example, some Copper(II) complexes have been found to have selective anticancer activity, attributed to the complex’s ability to inhibit the cellular proteasome .
Safety and Hazards
Future Directions
The study of Copper(II) complexes is a vibrant field of research with potential applications in various areas such as medicine, catalysis, and materials science. Future research directions could include the design and synthesis of new Copper(II) complexes, investigation of their properties and potential applications, and exploration of their mechanisms of action .
properties
IUPAC Name |
copper;2-(carboxylatomethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWUTUSBJVEEN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5CuNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161968 | |
Record name | Copper(II)-iminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14219-31-9 | |
Record name | Copper(II)-iminodiacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(II)-iminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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